ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate
Description
Ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate is a fluorinated indole derivative characterized by a trifluoromethyl (-CF₃) group at the 7-position of the indole ring and an ethyl ester moiety at the 2-position. Indole-2-carboxylates are widely studied for their biological activity, particularly in anticancer research, due to their ability to modulate enzyme interactions and cellular pathways .
Properties
IUPAC Name |
ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2/c1-2-18-11(17)9-6-7-4-3-5-8(10(7)16-9)12(13,14)15/h3-6,16H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEKRDDKYZAIGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60565382 | |
| Record name | Ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60565382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154422-28-3 | |
| Record name | Ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60565382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate typically involves the introduction of the trifluoromethyl group into the indole ring. One common method is the trifluoromethylation of a pre-formed indole derivative. This can be achieved using reagents such as trifluoromethyltrimethylsilane or sodium trifluoroacetate under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The choice of reagents and catalysts, as well as the optimization of reaction parameters, are crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its unique pharmacological profile.
Mechanism of Action
The mechanism of action of ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate with structurally related indole derivatives, focusing on substituent effects, physicochemical properties, and bioactivity.
Key Structural and Functional Differences:
Substituent Position :
- The 7-CF₃ group in the target compound contrasts with 5- or 6-position substituents in analogs. This position may influence binding affinity in biological targets due to steric and electronic effects .
- Ester groups at the 2-position (as in the target compound) are more common in bioactive indoles than 3-position esters, which may alter metabolic pathways .
Trifluoromethyl vs. Methyl :
- The CF₃ group increases molecular weight by ~70 g/mol compared to CH₃, enhancing hydrophobicity (logP increase ~1.5 units) and resistance to oxidative metabolism .
Biological Activity :
- Ethyl 5-(4-(trifluoromethyl)phenyl)-1H-indole-2-carboxylate (analog) showed 60% inhibition of SiHa cancer cells at 80 µg/mL, suggesting that aryl trifluoromethyl groups enhance potency .
- Indolizine derivatives with acetyl or benzoyl substituents (e.g., compounds 2b, 2q, 2r) demonstrated dose-dependent anticancer activity, highlighting the importance of electron-withdrawing groups .
Biological Activity
Ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and therapeutic applications.
Structural Characteristics
This compound belongs to the class of indole derivatives, which are known for their diverse biological properties. The presence of a trifluoromethyl group enhances lipophilicity and metabolic stability, making it a promising candidate for drug development. The compound's structure can be summarized as follows:
| Feature | Description |
|---|---|
| Indole Core | Central structure providing biological activity |
| Trifluoromethyl | Enhances lipophilicity and metabolic stability |
| Ethyl Group | Modifies solubility and reactivity profiles |
| Carboxylate Group | Potential for bioactivity via receptor interactions |
Anticancer Properties
Research indicates that this compound may exhibit anticancer properties. Similar compounds have shown efficacy in inhibiting cancer cell proliferation by modulating key signaling pathways involved in cell growth and apoptosis. For instance, indole derivatives have been reported to inhibit the activity of enzymes critical for tumor progression, such as protein kinases and histone deacetylases .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may influence cytokine production, particularly interleukin-4, which plays a crucial role in immune regulation. This modulation can lead to reduced inflammation in various disease models . In comparative studies, compounds with similar structures have demonstrated significant inhibition of inflammatory markers, indicating that this compound could be effective in treating inflammatory conditions.
Antiviral Activity
Emerging research highlights the potential antiviral activity of this compound against viral infections, particularly HIV. Its structural modifications have been shown to enhance binding affinity to viral integrase, an essential enzyme for viral replication. In vitro studies report IC50 values indicating effective inhibition of integrase activity, suggesting its utility as a therapeutic agent against HIV .
The mechanisms through which this compound exerts its biological effects involve:
- Enzyme Inhibition : Compounds with similar indole structures have been shown to inhibit key enzymes involved in cancer and viral replication.
- Receptor Binding : The compound may interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.
- Cytokine Modulation : By affecting cytokine production, the compound can influence immune responses and inflammation.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:
- A study reported that derivatives of indole-2-carboxylic acid exhibited improved integrase inhibitory activities compared to their parent compounds, with IC50 values ranging from 0.13 to 6.85 μM .
- Another investigation found that certain indole derivatives showed over 50% inhibition in disrupting HIV-1 integrase interactions .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via indole-2-carboxylic acid derivatives. For example, a modified protocol involves reacting indole-2-carboxylic acid with thionyl chloride (SOCl₂) at 0°C to form the acid chloride, followed by esterification with ethanol. Post-reaction purification via recrystallization (e.g., using methanol) yields high-purity crystals suitable for X-ray analysis . Variations in solvent (e.g., THF vs. acetonitrile), temperature (room temperature vs. 50°C), and catalysts (e.g., cesium carbonate) significantly affect reaction efficiency. For instance, elevated temperatures (50°C) and polar aprotic solvents improve esterification rates in related indole derivatives .
Q. How is the molecular structure of this compound validated, and what crystallographic tools are recommended?
- Methodology : X-ray crystallography remains the gold standard for structural confirmation. The SHELX program suite (SHELXL, SHELXS) is widely used for small-molecule refinement. Key parameters include hydrogen-bonding networks (e.g., dimeric arrangements along the b-axis) and planar deviations (e.g., average 0.028 Å for non-H atoms). Crystallization via slow evaporation of methanol yields diffraction-quality crystals . For macromolecular applications, SHELXPRO interfaces with refinement pipelines .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the trifluoromethyl group in cross-coupling reactions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of the CF₃ group, which activates the indole C7 position for Suzuki-Miyaura couplings. Boronic ester derivatives (e.g., 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) analogs) are common intermediates. Experimental validation via LCMS ([M+H]+ peaks) and HPLC retention time analysis (e.g., 1.63 minutes under SMD-TFA05 conditions) confirms reaction outcomes .
Q. What strategies optimize substituent effects for enhanced bioactivity in indole-based drug candidates?
- Case Study : In kinase inhibitors, replacing the ethyl ester with bulkier groups (e.g., tert-butyl or morpholinoethyl) improves target binding. For example, ethyl 7-bromo-1-(2-morpholinoethyl)-1H-indole-2-carboxylate shows potent anticancer activity by modulating hydrophobic interactions and hydrogen bonding . Parallel SAR studies recommend systematic substitution at C3 and C5 positions while retaining the CF₃ group for metabolic stability .
Q. How to resolve contradictions in reported synthetic yields for similar indole derivatives?
- Analysis Framework :
- Step 1 : Compare solvent systems (e.g., THF vs. DMF) and catalysts (e.g., TMAD vs. cesium carbonate) across studies. Polar solvents often enhance nucleophilic substitution rates .
- Step 2 : Evaluate purification methods. Reverse-phase C18 chromatography achieves >83% purity for complex analogs, whereas traditional recrystallization may underperform for polar derivatives .
- Step 3 : Use control experiments to isolate variables (e.g., temperature, stoichiometry). For example, stirring at 50°C for 4 hours maximizes conversion in acetonitrile-mediated reactions .
Q. What experimental and computational approaches assess the compound’s pharmacokinetic properties?
- Methodology :
- In vitro : Microsomal stability assays (e.g., human liver microsomes) quantify metabolic degradation. The ester group’s susceptibility to hydrolysis can be mitigated via prodrug strategies (e.g., tert-butyl esters) .
- In silico : ADMET predictors (e.g., SwissADME) estimate logP (∼2.8), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and CYP450 interactions. The CF₃ group reduces metabolic clearance but may increase plasma protein binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
